1-ethyl-3-methylpiperidin-4-amine, Mixture of diastereomers
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-ethyl-3-methylpiperidin-4-amine, mixture of diastereomers, is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered ring containing five carbon atoms and one nitrogen atom. This compound is characterized by the presence of an ethyl group at the first position, a methyl group at the third position, and an amine group at the fourth position of the piperidine ring. The mixture of diastereomers indicates that the compound exists in multiple stereoisomeric forms, which are non-mirror images of each other.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-ethyl-3-methylpiperidin-4-amine can be achieved through several synthetic routes. One common method involves the alkylation of piperidine derivatives. For example, starting with 4-piperidone, the compound can be alkylated using ethyl iodide and methyl iodide in the presence of a base such as sodium hydride or potassium carbonate. The reaction is typically carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of 1-ethyl-3-methylpiperidin-4-amine may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, the separation of diastereomers can be achieved through chromatographic techniques or crystallization methods.
Chemical Reactions Analysis
Types of Reactions
1-ethyl-3-methylpiperidin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce secondary amines or alcohols.
Substitution: The amine group can participate in nucleophilic substitution reactions with alkyl halides or acyl halides to form substituted amines or amides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous or acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl halides in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Secondary amines or alcohols.
Substitution: Substituted amines or amides.
Scientific Research Applications
1-ethyl-3-methylpiperidin-4-amine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential as a ligand in receptor binding studies and enzyme inhibition assays.
Medicine: Explored for its potential therapeutic effects in the treatment of neurological disorders and as an intermediate in drug development.
Industry: Utilized in the production of agrochemicals, dyes, and polymers.
Mechanism of Action
The mechanism of action of 1-ethyl-3-methylpiperidin-4-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can act as an agonist or antagonist at receptor sites, modulating the activity of neurotransmitters or other signaling molecules. Additionally, it may inhibit or activate enzymes involved in metabolic pathways, leading to changes in cellular processes.
Comparison with Similar Compounds
Similar Compounds
1-ethyl-3-methylpiperidine: Lacks the amine group at the fourth position.
4-ethyl-3-methylpiperidine: Has the ethyl group at the fourth position instead of the first position.
1-methyl-3-ethylpiperidin-4-amine: Has the methyl and ethyl groups swapped positions.
Uniqueness
1-ethyl-3-methylpiperidin-4-amine is unique due to its specific substitution pattern and the presence of an amine group at the fourth position. This structural arrangement imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
CAS No. |
1249998-95-5 |
---|---|
Molecular Formula |
C8H18N2 |
Molecular Weight |
142.2 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.